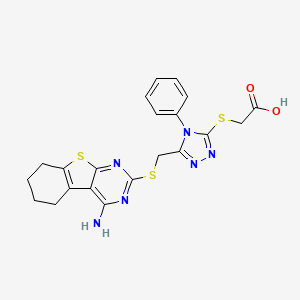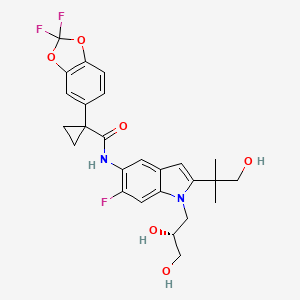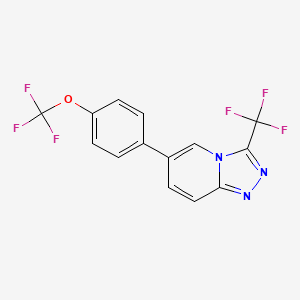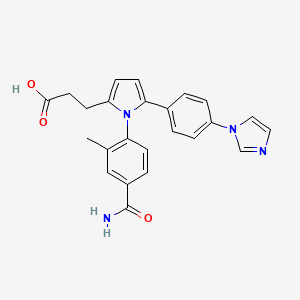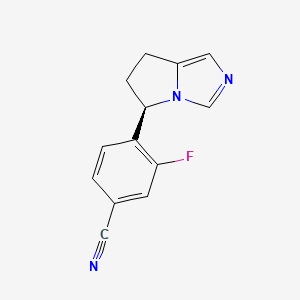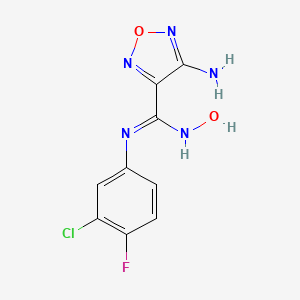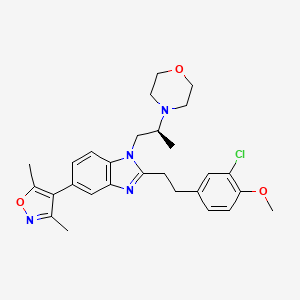
Tat-NR2B9c
Descripción general
Descripción
Tat-NR2B9c, también conocido como nerinetide, es un péptido diseñado para inhibir la interacción entre la proteína 95 de densidad postsináptica (PSD-95) y los receptores de N-metil-D-aspartato (NMDA). Este compuesto ha demostrado efectos neuroprotectores significativos, particularmente en el contexto del accidente cerebrovascular isquémico. Al prevenir la unión de PSD-95 a los receptores NMDA, this compound reduce la muerte neuronal excitotoxica, que es una causa importante de daño cerebral durante un derrame cerebral .
Aplicaciones Científicas De Investigación
Tat-NR2B9c ha sido ampliamente estudiado por sus propiedades neuroprotectoras. Ha demostrado eficacia en la reducción del daño cerebral isquémico en modelos animales y ha progresado a ensayos clínicos para el tratamiento de accidentes cerebrovasculares . El compuesto también se ha investigado por su potencial para tratar otros trastornos neurológicos, como la lesión cerebral traumática y la epilepsia . Además de sus aplicaciones médicas, this compound se utiliza en la investigación para estudiar los mecanismos de excitotoxicidad y neuroprotección .
Mecanismo De Acción
Tat-NR2B9c ejerce sus efectos inhibiendo la interacción entre PSD-95 y los receptores NMDA. PSD-95 es una proteína de andamiaje que agrupa los receptores NMDA y la óxido nítrico sintasa neuronal (nNOS) en sitios sinápticos. Al prevenir esta interacción, this compound reduce la producción de óxido nítrico y superóxido, que son mediadores clave de la muerte neuronal excitotoxica . El compuesto también activa vías de señalización protectoras que involucran la calmodulina quinasa IV (CaMKIV) y la proteína de unión al elemento de respuesta del cAMP (CREB), mejorando aún más sus efectos neuroprotectores .
Análisis Bioquímico
Biochemical Properties
Tat-NR2B9c is designed to prevent nitric oxide (NO) production by preventing the binding of PSD-95 to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . It disrupts the PSD-95/NMDAR interaction, inhibiting NR2A and NR2B binding to PSD-95 . It also blocks the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS) with an IC50 of approximately 0.2 μM .
Cellular Effects
This compound has shown clinical efficacy as a neuroprotective agent in acute stroke . It prevents NMDA-induced activation of neuronal NADPH oxidase, thereby blocking superoxide production . It also prevents excitotoxic neuronal superoxide production . This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase .
Molecular Mechanism
This compound was shown to uncouple NMDARs from PSD95 and attenuate downstream neurotoxic signaling . It blocks NMDA-induced superoxide formation by a mechanism that prevents phosphorylation of the NOX2 p47phox subunit .
Temporal Effects in Laboratory Settings
This compound has demonstrated neuroprotective efficacy in multiple rodent and non-human primate stroke models . It has been shown to reduce infarction volume and causes a selective and sustained elevation in CaMKIV phosphorylation .
Dosage Effects in Animal Models
This compound has been shown to reduce infarction volume in male C57BL/6 mice at a dosage of 10 nmol/g when administered intravenously . It has no effect at a dosage of 3 nmol/g .
Metabolic Pathways
This compound is involved in the NMDA receptor signaling pathway . It disrupts the PSD-95/NMDAR interaction, which is a key part of this pathway .
Transport and Distribution
This compound has been conjugated to the cell-penetrating peptide (CPP) Tat to facilitate blood-brain barrier permeation . The BBB permeation of this compound has not been fully elucidated .
Subcellular Localization
This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . This suggests that it is localized at the postsynaptic density where these interactions occur.
Métodos De Preparación
Tat-NR2B9c se sintetiza utilizando síntesis de péptidos en fase sólida (SPPS). El péptido está compuesto por una secuencia de dominio de transducción de proteínas Tat del VIH-1 permeable a la membrana (aminoácidos 47-57) unida a los residuos C-terminales de la subunidad del receptor NMDA GluN2B. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina, seguida de desprotección y escisión de la resina . Los métodos de producción industrial para this compound incluyen SPPS a gran escala, purificación mediante cromatografía líquida de alta resolución (HPLC) y liofilización para obtener el producto final .
Análisis De Reacciones Químicas
Tat-NR2B9c principalmente experimenta interacciones con proteínas en lugar de reacciones químicas tradicionales como la oxidación o reducción. Interfiere con la interacción entre PSD-95 y los receptores NMDA, evitando así los eventos de señalización posteriores que conducen al daño neuronal . El compuesto no experimenta transformaciones químicas significativas en condiciones fisiológicas, lo que lo hace estable y efectivo en sus aplicaciones previstas .
Comparación Con Compuestos Similares
Tat-NR2B9c es único en su acción dual de inhibir la producción tanto de óxido nítrico como de superóxido. Compuestos similares incluyen CN-105 y RD2, que también son péptidos neuroprotectores que se dirigen a diferentes vías involucradas en el daño neuronal . CN-105 se deriva de la apolipoproteína E y ha demostrado eficacia en la reducción de la inflamación y la muerte neuronal en modelos de accidente cerebrovascular. RD2 es un péptido diseñado para inhibir la agregación de amiloide-beta y se está investigando por su potencial para tratar la enfermedad de Alzheimer .
This compound destaca por su objetivo específico de la interacción PSD-95/receptor NMDA, lo que lo convierte en un candidato prometedor para la terapia de accidente cerebrovascular y otras afecciones neurológicas .
Propiedades
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQFBTSBCKLI-FKXNDIMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H188N42O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500992-11-0 | |
| Record name | Nerinetide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Na-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12595 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



